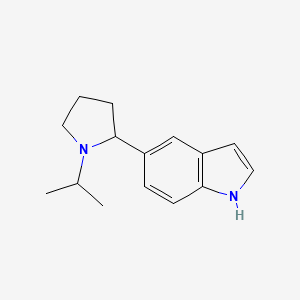
1-(2-Chloro-7-methylquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-7-methylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7-methylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-7-methylquinoline with an appropriate alcohol under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloro-7-methylquinoline is reacted with ethylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-7-methylquinolin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-7-methylquinolin-3-yl)ethanone.
Reduction: Formation of 1-(2-Chloro-7-methylquinolin-3-yl)methane.
Substitution: Formation of 1-(2-Amino-7-methylquinolin-3-yl)ethanol or 1-(2-Mercapto-7-methylquinolin-3-yl)ethanol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-7-methylquinolin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties.
7-Methylquinoline: Lacks the chlorine atom but shares the quinoline core structure.
1-(2-Chloroquinolin-3-yl)ethanol: Similar structure but without the methyl group at the 7-position.
Uniqueness
1-(2-Chloro-7-methylquinolin-3-yl)ethanol is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C12H12ClNO |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
1-(2-chloro-7-methylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-6-10(8(2)15)12(13)14-11(9)5-7/h3-6,8,15H,1-2H3 |
Clé InChI |
NVMJWQSOCGNHMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C(C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


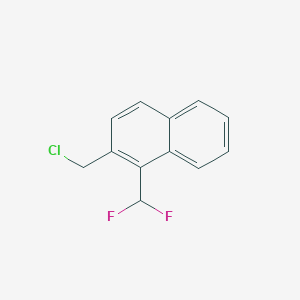
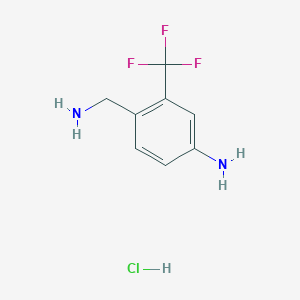
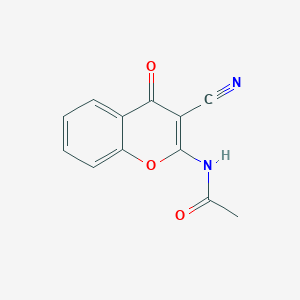

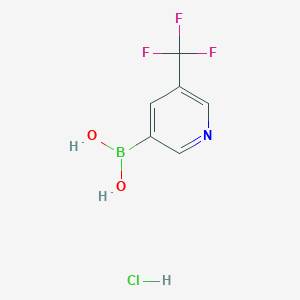
![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
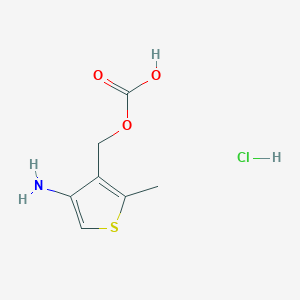
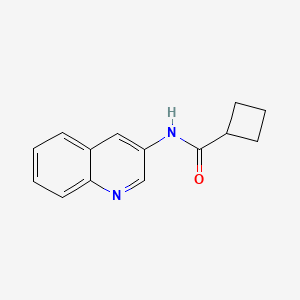
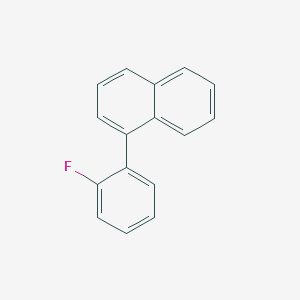
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
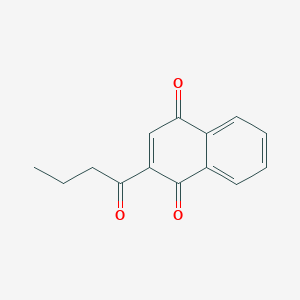
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)

